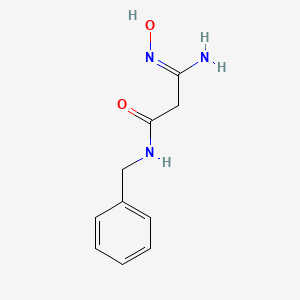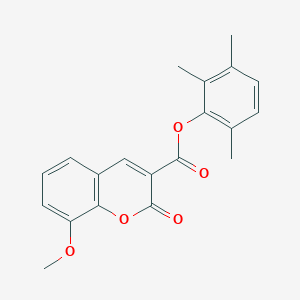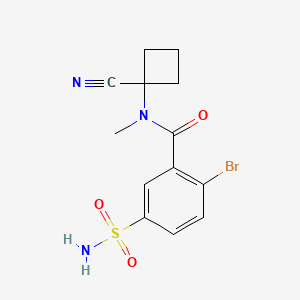
N-benzyl-2-(N'-hydroxycarbamimidoyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-2-(N’-hydroxycarbamimidoyl)acetamide” is a biochemical used for proteomics research . It has a molecular formula of C10H13N3O2 and a molecular weight of 207.23 .
Synthesis Analysis
There is a simple and efficient synthetic protocol for the synthesis of a number of methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted (S)-α-amino acids via subsequent coupling and hydroxyamination of 2-cyanobenzamide derivatives .Molecular Structure Analysis
The molecular structure of “N-benzyl-2-(N’-hydroxycarbamimidoyl)acetamide” is represented by the molecular formula C10H13N3O2.Aplicaciones Científicas De Investigación
Structural and Binding Properties
The title compound, existing in Z conformations with respect to the C=N double bond, showcases varying dihedral angles in its molecular structure, highlighting its potential for detailed structural analysis and applications in designing molecules with specific conformational requirements. Intramolecular hydrogen bonding within the molecules contributes to the stabilization of these conformations, which may be relevant in the development of compounds with targeted binding properties (H. Fun et al., 2013).
Anticonvulsant Properties
A study on substituted N-benzyl 2-acetamidoacetamides, including variations of the acetamido group, highlighted significant protection against maximal electroshock (MES)-induced seizures in mice and rats. This suggests the importance of the 2-acetamido substituent for anticonvulsant activity, indicating potential therapeutic applications for neurological disorders (D. Choi et al., 1996).
Molecular Docking Studies
Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including N-benzyl-2-(methoxyamino)acetamides, show these compounds' potential for use as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light-harvesting efficiency. Additionally, molecular docking studies of these compounds with Cyclooxygenase 1 (COX1) indicate possible pharmaceutical applications through binding affinity analysis, highlighting their versatility in both renewable energy and drug discovery (Y. Mary et al., 2020).
Chemical Synthesis and Rearrangement
Research on the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide demonstrates the compound's propensity for Beckmann-type rearrangement, resulting in unexpected products. This indicates the compound's utility in synthetic organic chemistry for studying reaction mechanisms and developing new synthetic routes (C. M. Darling et al., 1978).
Anticonvulsant and Neuropathic Pain-attenuating Activities
Further exploration into N-benzyl 2-acetamido-2-substituted acetamides reveals their role as potent anticonvulsants and their ability to attenuate neuropathic pain. The synthesis and pharmacological evaluation of analogues emphasize the crucial role of the N-acetyl moiety for anticonvulsant activity, alongside notable pain-attenuating activities in mouse models, broadening the scope for their application in pain management and neurological research (P. Baruah et al., 2012).
Propiedades
IUPAC Name |
(3Z)-3-amino-N-benzyl-3-hydroxyiminopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-9(13-15)6-10(14)12-7-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H2,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJRMUCEMSJURY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2S)-pyrrolidin-2-yl]ethanol](/img/structure/B2635680.png)
![2-[(R)-2-Pyrrolidinyl]indan-2-ol](/img/structure/B2635681.png)

![1-(2-Methylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2635685.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B2635688.png)
![3-allyl-2-((2-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2635689.png)

![1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B2635692.png)


